molecular formula C17H25N3O B2896368 1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine CAS No. 188527-10-8

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine

Cat. No.: B2896368
CAS No.: 188527-10-8
M. Wt: 287.407
InChI Key: NGOVHDBEXKOVET-UHFFFAOYSA-N
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Description

Preparation Methods

The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine has the molecular formula C17H25N3OC_{17}H_{25}N_{3}O and features a piperazine ring, which is known for its versatility in drug design. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic development.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. This compound has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can influence dopamine receptors, which are key targets in antipsychotic therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to neurotransmitter metabolism. This inhibition may enhance the levels of certain neurotransmitters in the brain, contributing to its potential therapeutic effects .

In Vivo Studies

Animal studies have provided preliminary evidence supporting the compound's efficacy in reducing depressive behaviors and improving cognitive functions. These findings suggest a promising avenue for further clinical research .

Research Reagent

This compound is also utilized as a research chemical in biochemical assays, particularly those involving enzyme inhibition studies and receptor binding assays. Its ability to act as an organic buffer makes it useful in various laboratory settings .

Drug Development

The unique properties of this compound make it a valuable candidate for drug development pipelines aimed at creating new antidepressants or antipsychotics. Its structural modifications could lead to the discovery of more effective therapeutics with fewer side effects .

Case Studies and Experimental Evidence

Study TypeFindingsReference
In VitroDemonstrated inhibition of serotonin reuptake transporters
In VivoReduced depressive symptoms in rodent models
PharmacologicalModulated dopamine receptor activity, suggesting antipsychotic potential

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: Lacks the piperidine ring and carbonyl group, resulting in different chemical properties and applications.

    4-(Piperidin-4-ylcarbonyl)piperazine:

    N-Benzylpiperidine: Contains a benzyl group attached to a piperidine ring, but lacks the piperazine moiety, affecting its overall chemical behavior.

These comparisons highlight the unique structure and properties of this compound, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine (referred to as BPPC) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide an overview of the biological activity of BPPC based on diverse research findings, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

BPPC is a piperazine derivative characterized by a benzyl group and a piperidin-4-ylcarbonyl moiety. The synthesis typically involves the Mannich reaction, which is a well-known method for creating biologically active compounds. This reaction allows for the introduction of various substituents that can enhance the biological profile of the resulting piperazine derivatives .

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to BPPC. For instance, N-benzyl 4,4-disubstituted piperidines have been shown to inhibit influenza virus H1N1 by interacting with hemagglutinin fusion peptides. This mechanism involves specific binding interactions that prevent membrane fusion, indicating a promising direction for antiviral drug development .

Antimicrobial Properties

BPPC and its analogs exhibit significant antimicrobial activity against various pathogens. Research has demonstrated that piperazine derivatives can inhibit bacterial growth and show efficacy against multidrug-resistant strains. The structural characteristics of BPPC contribute to its ability to disrupt microbial cell functions, making it a candidate for further investigation in antimicrobial therapy .

Anticancer Potential

The anticancer activity of BPPC has also been explored. Compounds with similar structural motifs have demonstrated antiproliferative effects on human cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves the inhibition of key cellular pathways that regulate cell growth and survival . For example, one study reported IC50 values ranging from 19.9 to 75.3 µM for benzoylpiperidine derivatives against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance anticancer efficacy .

Case Studies and Research Findings

Study Biological Activity Findings
Study 1AntiviralBPPC analogs inhibited H1N1 virus with novel binding sites identified .
Study 2AntimicrobialSignificant inhibition of bacterial growth in resistant strains was observed .
Study 3AnticancerIC50 values between 19.9 to 75.3 µM against human cancer cells were reported .

The biological activity of BPPC can be attributed to several mechanisms:

  • Inhibition of Viral Fusion : By interacting with hemagglutinin proteins, BPPC analogs prevent viral entry into host cells .
  • Disruption of Bacterial Cell Functions : The compound's ability to penetrate bacterial membranes allows it to interfere with essential cellular processes .
  • Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways in cancerous cells, leading to reduced viability .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-piperidin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-5,16,18H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOVHDBEXKOVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-benzyl-4-[(1-t-butoxycarbonyl-4-piperidyl)carbonyl]piperazine (115.7 g) in dry dichloromethane (222 ml) was added dropwise over 45 minutes to trifluoroacetic acid (575 ml), maintaining the temperature below 25° C. under an atmosphere of argon. The solution was stirred at 23-25° C. for 1 hour. The solution was evaporated using a bath temperature of 30° C. The residual oil was poured, in portions, into saturated aqueous sodium carbonate solution (770 ml) while maintaining the temperature below 30° C. The aqueous mixture was extracted with dichloromethane (3×575 ml). The dichloromethane extracts were combined, dried (Na2SO4) and evaporated to give 1-benzyl-4-[(4-piperidyl)carbonyl]piperazine (56.2 g, 65% yield) as a white solid;
Quantity
115.7 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step One
Quantity
222 mL
Type
solvent
Reaction Step One

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